molecular formula C8H8F3NS B7869934 5-Methyl-2-((trifluoromethyl)thio)aniline

5-Methyl-2-((trifluoromethyl)thio)aniline

Cat. No.: B7869934
M. Wt: 207.22 g/mol
InChI Key: ANAMAQFZAQXNRQ-UHFFFAOYSA-N
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Description

5-Methyl-2-((trifluoromethyl)thio)aniline ( 1154963-60-6) is a high-value chemical intermediate with the molecular formula C 8 H 8 F 3 NS and a molecular weight of 207.22 . This compound is characterized by an aniline group and a distinct trifluoromethylthio (SCF 3 ) substituent on an aromatic ring. The SCF 3 group is a highly lipophilic (fat-soluble) moiety, and its incorporation into organic molecules is a established strategy in modern drug design to enhance metabolic stability and improve cell membrane permeability . This compound serves as a versatile building block in organic synthesis, particularly in coupling reactions and the development of functional materials . Its primary research value lies in its application as a key intermediate for the synthesis of New Chemical Entities (NCEs) in pharmaceutical research and the development of advanced agrochemicals . The electron-withdrawing nature of the SCF 3 group can significantly alter the electronic properties and reactivity of the aniline nitrogen and the aromatic ring system, enabling specific reaction pathways . As a substrate in electrophilic aromatic substitution, the aniline derivative can be further functionalized, allowing for the creation of complex molecular architectures . This product is offered with a minimum purity of 98% and is supported by a batch-specific Certificate of Analysis (COA) to ensure traceability and quality for your research applications . Intended Use: This product is For Research Use Only and is not intended for diagnostic or therapeutic uses. It is strictly prohibited for personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methyl-2-(trifluoromethylsulfanyl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F3NS/c1-5-2-3-7(6(12)4-5)13-8(9,10)11/h2-4H,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANAMAQFZAQXNRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)SC(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F3NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reactivity and Mechanistic Investigations of 5 Methyl 2 Trifluoromethyl Thio Aniline

Chemical Reactivity of the Aniline (B41778) Moiety

The aniline portion of the molecule, consisting of the primary amine (-NH2) and the benzene (B151609) ring, is a principal site of chemical reactivity. However, the substituents on the ring significantly modulate its characteristic reactions.

Nucleophilic Character of the Amine Group

The lone pair of electrons on the nitrogen atom of an aniline typically imparts nucleophilic and basic properties. However, in 5-Methyl-2-((trifluoromethyl)thio)aniline, this nucleophilicity is considerably diminished. The trifluoromethylthio (-SCF3) group, located ortho to the amine, is a powerful electron-withdrawing group. tiwariacademy.commdpi.com It operates through a negative inductive effect (-I), pulling electron density away from the aromatic ring and, consequently, from the nitrogen atom. This reduction in electron density on the nitrogen makes the lone pair less available to attack electrophiles or accept a proton.

In contrast, the methyl (-CH3) group at the meta-position relative to the amine is a weak electron-donating group (+I effect), which slightly increases the electron density on the ring. reddit.com Despite this, the influence of the strongly deactivating -SCF3 group is dominant. Therefore, the amine group in this compound is significantly less nucleophilic and less basic than that of aniline or p-toluidine. ncert.nic.indoubtnut.com Kinetic studies on similarly substituted anilines confirm that the presence of electron-withdrawing groups decreases the rates of reaction with electrophiles. researchgate.net

CompoundSubstituent Effects on Amine GroupRelative Nucleophilicity
AnilineNone (Reference)High
p-ToluidineElectron-donating (-CH3)Very High
p-NitroanilineStrongly electron-withdrawing (-NO2)Very Low
This compound Strongly electron-withdrawing (-SCF3), weakly electron-donating (-CH3)Low

Electrophilic Aromatic Substitution Pathways on the Aniline Ring

Electrophilic aromatic substitution (EAS) on the benzene ring of this compound is directed by the combined influence of the three substituents. The outcome of such a reaction depends on which group's directing effect prevails. byjus.comminia.edu.egpitt.edu

Amino Group (-NH2): A powerful activating group that directs incoming electrophiles to the positions ortho and para to itself (positions 3 and 6). byjus.com

Trifluoromethylthio Group (-SCF3): A strong deactivating group that directs incoming electrophiles to the positions meta to itself (positions 4 and 6). minia.edu.eg

Methyl Group (-CH3): A weak activating group that directs incoming electrophiles to the positions ortho and para to itself (positions 4 and 6). libretexts.org

The available positions for substitution on the ring are C3, C4, and C6. The directing effects are summarized below:

SubstituentPositionActivating/Deactivating EffectDirecting EffectFavored Positions for Substitution
-NH2C1Strongly ActivatingOrtho, ParaC6, C3
-SCF3C2Strongly DeactivatingMetaC4, C6
-CH3C5Weakly ActivatingOrtho, ParaC6, C4

Based on this analysis, position C6 is the most likely site for electrophilic attack. It is para to the strongly activating amino group and also favored (ortho or meta) by the other two groups. Position C4 is the second most likely site, being directed by both the -SCF3 and -CH3 groups. Position C3 is only activated by the amino group and sterically hindered by the adjacent bulky -SCF3 group, making it the least favored site. The powerful activating effect of the amino group generally dominates over other substituents, reinforcing the preference for substitution at C6. pitt.edu

Reactivity of the Trifluoromethylthio Functional Group

The -SCF3 group possesses its own distinct reactivity, primarily centered on the sulfur atom. Its properties are heavily influenced by the extreme electron-withdrawing capacity of the trifluoromethyl (-CF3) group.

Oxidation Reactions of the Thioether Linkage

The sulfur atom in the trifluoromethylthio group is in the +2 oxidation state and can be oxidized to form the corresponding sulfoxide (B87167) (-S(O)CF3) and sulfone (-S(O)2CF3). nih.govresearchgate.net The oxidation of aryl trifluoromethyl sulfides is a well-documented transformation.

Research has shown that the oxidation can be controlled to selectively yield the sulfoxide without significant over-oxidation to the sulfone. rsc.orgresearchgate.net A common and effective method involves using hydrogen peroxide (H2O2) as the oxidant in trifluoroacetic acid (TFA) as the solvent. nih.govrsc.org The TFA is believed to activate the H2O2 and deactivate the resulting sulfoxide toward further oxidation, thus enhancing selectivity. nih.gov

Reagent(s)SolventPrimary ProductReference
H2O2 (30%)Trifluoroacetic Acid (TFA)Aryl Trifluoromethyl Sulfoxide nih.govrsc.org
m-CPBADichloromethane (DCM)Mixture of Sulfoxide and Sulfone nih.gov
SO2Cl2 then [18F]CF3Si(CH3)3DCM then DMF[18F]-Aryl Trifluoromethyl Sulfoxide d-nb.info

Alkylation and Acylation Reactions at Sulfur

Direct alkylation or acylation of the sulfur atom in an aryl trifluoromethylthioether is generally not a feasible reaction. The sulfur atom is rendered highly electron-deficient by the potent inductive effect of the adjacent -CF3 group. This severely diminishes its nucleophilicity, making it a very poor substrate for attack by electrophiles like alkyl halides or acylating agents. beilstein-journals.org Attempts to perform such reactions would likely fail or require exceptionally powerful and specialized electrophilic reagents under harsh conditions. The typical reactivity involves nucleophiles attacking electrophilic trifluoromethylthiolating reagents, rather than the sulfur of a -SCF3 group acting as a nucleophile. beilstein-journals.org

Nucleophilic Substitution Reactions Involving the -SCF3 Group

The trifluoromethylthio group is not a typical leaving group in nucleophilic aromatic substitution (SNAr) reactions. SNAr reactions require an aromatic ring that is highly electron-deficient, usually due to the presence of multiple strong electron-withdrawing groups (like -NO2) positioned ortho and/or para to a good leaving group (typically a halide). masterorganicchemistry.comyoutube.com

While the -SCF3 group contributes to the electron-deficient nature of the ring, its ability to depart as an anion (SCF3-) is poor compared to halides. For the -SCF3 group on this compound to be displaced by a nucleophile, the aromatic ring would need to be further activated by additional, powerful electron-withdrawing groups. Even under such conditions, displacing a halide would be far more favorable. Therefore, nucleophilic substitution involving the loss of the -SCF3 group from this specific compound is considered highly unlikely under standard SNAr conditions.

Elucidation of Reaction Mechanisms

Understanding the reaction mechanisms of this compound is crucial for predicting its behavior in chemical syntheses and for designing novel transformations. The following sections explore the radical and transition-metal-catalyzed pathways this molecule can undergo.

Radical Reaction Pathways

Radical reactions involving trifluoromethylthiolated compounds are of significant interest for the introduction of the SCF3 group into organic molecules, a moiety known to enhance lipophilicity and metabolic stability in drug candidates. researchgate.net For this compound, radical pathways can be initiated at several sites, leading to a variety of potential products.

The generation of a trifluoromethylthio radical (•SCF3) from a suitable precursor, such as AgSCF3, can lead to its addition to unsaturated systems. researchgate.net While direct radical aromatic substitution on this compound itself is less common, the amino group can play a crucial role in mediating radical processes. For instance, the formation of an anilino radical via hydrogen abstraction from the amino group can initiate subsequent cyclization or intermolecular reactions. researchgate.net

Theoretical studies on the reaction of aniline with methyl radicals have shown that hydrogen abstraction from the -NH2 group is a competitive process alongside radical addition to the aromatic ring. nih.gov In the case of this compound, the presence of the electron-donating methyl group and the electron-withdrawing trifluoromethylthio group would further modulate the energetics of these pathways.

A plausible radical cascade reaction could involve the initial formation of an amidyl radical from the aniline nitrogen, which could then undergo intramolecular cyclization if a suitable unsaturated side chain were present. This cyclization would be followed by trapping of the resulting carbon-centered radical by a trifluoromethylthiolating agent. researchgate.net The regioselectivity of such a cyclization would be influenced by the stability of the resulting radical intermediates.

Radical Species Potential Formation Method Potential Subsequent Reactions Reference
Trifluoromethylthio radical (•SCF3)Decomposition of AgSCF3Addition to alkenes/alkynes, aromatic substitution researchgate.net
Anilino radicalH-abstraction from NH2 groupIntermolecular coupling, intramolecular cyclization nih.gov
Amidyl radicalOxidation of the N-H bondCascade cyclization reactions researchgate.net

This table illustrates potential radical species and their reactivity in the context of trifluoromethylthiolated anilines, based on general principles of radical chemistry.

Catalytic Cycles in Transition-Metal-Mediated Reactions

Transition-metal catalysis offers a powerful toolkit for the functionalization of aromatic compounds like this compound. Palladium- and copper-based catalysts are commonly employed for trifluoromethylthiolation reactions.

A general catalytic cycle for palladium-catalyzed trifluoromethylthiolation of an aryl halide (Ar-X) typically involves the following key steps:

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide to form a Pd(II) intermediate, Ar-Pd-X.

Transmetalation or Ligand Exchange: The trifluoromethylthiolating agent (e.g., a salt or a silicon-based reagent) transfers the SCF3 group to the palladium center, displacing the halide and forming an Ar-Pd-SCF3 species.

Reductive Elimination: The final step involves the formation of the C-S bond, yielding the trifluoromethylthiolated arene (Ar-SCF3) and regenerating the Pd(0) catalyst.

While no specific studies on the transition-metal-catalyzed reactions of this compound are available, it is plausible that it could participate in cross-coupling reactions, for instance, through diazotization of the amino group to form a diazonium salt, which can then undergo a Sandmeyer-type reaction.

Copper-catalyzed reactions are also prevalent for trifluoromethylthiolation. These reactions can proceed through a Cu(I)/Cu(III) catalytic cycle. In a typical cycle, the Cu(I) species reacts with an electrophilic trifluoromethylthiolating reagent and the aromatic substrate, leading to a Cu(III) intermediate from which the product is eliminated.

Catalyst Type Key Intermediates Elementary Steps Potential Application
PalladiumPd(0), Pd(II)Oxidative Addition, Transmetalation, Reductive EliminationCross-coupling reactions
CopperCu(I), Cu(III)Oxidative Addition, Reductive EliminationC-H functionalization, trifluoromethylthiolation

This table outlines generalized catalytic cycles for transition-metal-mediated reactions that could be applicable to this compound.

Influence of Substituents on Reactivity and Selectivity

The reactivity and regioselectivity of this compound in aromatic substitution reactions are determined by the combined electronic and steric effects of the amino, methyl, and trifluoromethylthio groups. numberanalytics.com

Amino Group (-NH2): This is a strongly activating, ortho-, para-directing group due to its ability to donate its lone pair of electrons into the aromatic ring via resonance. lumenlearning.com This increases the electron density of the ring, making it more susceptible to electrophilic attack.

Methyl Group (-CH3): This is a weakly activating, ortho-, para-directing group through an inductive effect and hyperconjugation. lumenlearning.com

Trifluoromethylthio Group (-SCF3): This group is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms, which is transmitted through the sulfur atom to the aromatic ring. researchgate.net Electron-withdrawing groups are typically deactivating and meta-directing. lumenlearning.com The trifluoromethylthio group is also sterically demanding. mdpi.com

In this compound, the substituents are in a non-cooperative orientation. The strongly activating amino group at C1 directs incoming electrophiles to the C2, C4, and C6 positions. The methyl group at C5 directs to the C2, C4, and C6 positions (relative to itself, which are C6, C4, and C2 on the ring). The deactivating trifluoromethylthio group at C2 would direct an incoming electrophile to the C4 and C6 positions (meta to itself).

The directing effects of the activating amino and methyl groups are reinforcing, both favoring substitution at the C4 and C6 positions. The trifluoromethylthio group also directs to these positions. Therefore, electrophilic substitution is most likely to occur at the C4 and C6 positions. The steric bulk of the trifluoromethylthio group at C2 might hinder substitution at the adjacent C3 position. The final regiochemical outcome of a reaction will depend on the specific reaction conditions and the nature of the electrophile or radical species involved.

Substituent Electronic Effect Directing Effect Influence on Reactivity
-NH2Strongly electron-donating (+R > -I)Ortho, ParaActivating
-CH3Weakly electron-donating (+I)Ortho, ParaActivating
-SCF3Strongly electron-withdrawing (-I)MetaDeactivating

This table summarizes the individual electronic effects and directing properties of the substituents present in this compound.

Derivatization and Structural Modifications of 5 Methyl 2 Trifluoromethyl Thio Aniline

Incorporation into Diverse Heterocyclic Systems

The amino group of 5-Methyl-2-((trifluoromethyl)thio)aniline is a key functional handle for its incorporation into a multitude of heterocyclic structures. This is a widely used strategy to generate novel chemical entities with potential applications in various fields.

The synthesis of indoles bearing a trifluoromethylthio (-SCF3) group is of significant interest. A prominent method for constructing 3-((trifluoromethyl)thio)indoles involves the palladium(II)-catalyzed reaction of a 2-alkynylaniline with trifluoromethanesulfanylamide. nih.gov The presence of bismuth(III) chloride is reported to be crucial for this transformation, as it activates the trifluoromethanesulfanylamide. nih.gov The reaction is typically carried out in a solvent like 1,2-dichloroethane (B1671644) (DCE) at an elevated temperature of 80 °C for 12-16 hours. rsc.org

Another effective method involves the direct trifluoromethylthiolation of 2-alkynyl azidoarenes using silver(I) trifluoromethanethiolate (AgSCF3). elsevierpure.com This approach is notable for its operational simplicity, proceeding in open air and with short reaction times to yield a variety of 3-((trifluoromethyl)thio)indoles. elsevierpure.com These methods provide viable routes to synthesize trifluoromethylthio-substituted indoles starting from an appropriately substituted aniline (B41778) precursor.

Table 2: Conditions for Synthesis of 3-((Trifluoromethyl)thio)indoles rsc.org

Catalyst / Reagent Co-catalyst / Additive Solvent Temperature
Pd(OAc)2 (10 mol%) BiCl3 (1.0 equiv) DCE 80 °C

Thiazolidine (B150603) and its derivatives, particularly thiazolidinones, are important heterocyclic scaffolds. e3s-conferences.orgresearchgate.net A common and versatile method for their synthesis is the multi-component condensation reaction involving an aniline, an aldehyde, and a compound containing a mercapto group, such as thioglycolic acid. nih.gov This reaction allows for the creation of a diverse library of thiazolidinone derivatives by varying the substitution on the aniline and aldehyde components. The cyclization is often carried out in a suitable solvent like ethanol. researchgate.net

For example, 5-arylidene-thiazolidine-2,4-diones can be synthesized via the Knoevenagel condensation. mdpi.com The reactivity of the thiazolidine ring allows for further substitutions, such as at the N3 position, which is typically achieved by deprotonation with a base followed by reaction with an alkyl or benzyl (B1604629) halide. nih.gov These established synthetic protocols are directly applicable to this compound for the generation of novel thiazolidine derivatives.

The nih.govrsc.orgcyberleninka.rutriazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry. nih.gov The synthesis of these fused heterocyclic systems can be achieved through several routes, often starting from simpler building blocks. One common strategy involves the cyclocondensation of an aminotriazole with a 1,3-dicarbonyl compound or an α,β-unsaturated carbonyl compound. scinews.uz

To utilize an aniline like this compound as a starting material, it would first need to be converted into one of the key intermediates. For example, anilines can be used to synthesize 5-amino-1-N-aryl-1H-1,2,3-triazoles, which can then undergo condensation reactions to form the final tricyclic triazolo-pyrimidinone structure. cyberleninka.ru Another approach involves condensing a substituted aniline with dimethyl cyanodithioimidocarbonate, followed by cyclization with hydrazine (B178648) hydrate (B1144303) to form a 3-substituted 5-amino-1H- nih.govrsc.orgcyberleninka.ru-triazole. This intermediate can then be cyclized with an enaminone in acetic acid to yield the desired 2-substituted- nih.govrsc.orgcyberleninka.rutriazolo[1,5-a]pyrimidine derivative. nih.gov

A three-component reaction of 3-amino-1,2,4-triazole, an aromatic aldehyde, and an active methylene (B1212753) compound like acetoacetanilide (B1666496) provides a direct route to substituted 4,7-dihydro- nih.govrsc.orgcyberleninka.rutriazolo[1,5-a]pyrimidines. nih.gov

Schiff bases are synthesized through the condensation reaction of a primary amine with an aldehyde or a ketone. researchgate.netyoutube.com The amino group of this compound makes it an ideal substrate for this reaction. The resulting Schiff base ligands, which contain an imine or azomethine (-C=N-) group, are highly effective at forming stable complexes with a wide range of transition metal ions. researchgate.netresearchgate.net

The synthesis is typically a straightforward procedure, often involving refluxing the aniline and the carbonyl compound in a solvent like ethanol. youtube.com For example, a Schiff base ligand was prepared from the condensation of 3,4-(methylenedioxy)aniline (B81397) and 5-bromo salicylaldehyde. nih.gov This ligand was then used to synthesize complexes with various metal ions including Zn(II), Cu(II), Ni(II), and Co(II). nih.gov Spectroscopic analysis, such as FT-IR and NMR, typically confirms that the ligand coordinates to the metal ion through the imine nitrogen and another donor atom, such as a phenolic oxygen, acting in a bidentate fashion. nih.gov

Table 3: Examples of Metal Ions Used in Schiff Base Complexation nih.gov

Metal Ion
Zn(II)
Cd(II)
Ni(II)
Cu(II)
Fe(III)
Co(II)
Mn(II)

Cyclopenta-fused polycyclic aromatic hydrocarbons (CP-PAHs) are a class of compounds with interesting electronic properties relevant to materials science. thieme-connect.de A direct and efficient method for synthesizing these structures utilizes 2-aryl-substituted anilines as readily available starting materials. rsc.org

The key step in this synthesis is the in-situ generation of a reactive diazonium intermediate from the aniline's amino group. rsc.orgresearchgate.net This is achieved under very mild, room-temperature conditions using a nitrite (B80452) source such as tert-butyl nitrite (tBuONO). rsc.org The diazonium intermediate then undergoes an intramolecular aromatic substitution reaction with a tethered polycyclic aromatic moiety on the aniline precursor, leading to the formation of the cyclopenta-fused ring system. rsc.orgresearchgate.net This protocol represents one of the simplest methods for accessing CP-PAHs. rsc.org While this method requires a specific 2-aryl-substituted aniline precursor, it demonstrates a powerful cyclization strategy that could be adapted for derivatives of this compound.

Modulation of Molecular Properties Through Derivatization

The presence of the electron-withdrawing trifluoromethylthio (-SCF3) group and the electron-donating methyl (-CH3) group on the aniline ring governs the baseline properties of this compound. Derivatization, either at the amino group or on the aromatic ring, can significantly alter these properties.

Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), and molecular permeability are critical parameters in the design of bioactive molecules, influencing their absorption, distribution, metabolism, and excretion (ADME) profile. The derivatization of this compound offers a versatile platform for modulating these properties.

The introduction of various substituents can either increase or decrease lipophilicity. For instance, the acylation of the amino group to form amides or the alkylation to form secondary or tertiary amines can significantly impact the molecule's polarity and hydrogen bonding capacity. While direct studies on this compound are limited, research on analogous substituted anilines provides valuable insights. For example, in a series of 3,5-bis(trifluoromethyl)phenyl-substituted pyrazole (B372694) derivatives synthesized from various anilines, it was observed that increasing the hydrophobicity of the substituents on the aniline moiety generally led to enhanced biological activity against certain bacterial strains, a factor often correlated with improved membrane permeability. nih.gov The introduction of alkyl groups, such as an isopropyl group, increased the potency of the compounds, suggesting that such modifications enhance lipophilicity and, consequently, their ability to cross bacterial cell membranes. nih.gov

Conversely, the introduction of polar groups, such as hydroxyl or carboxyl moieties, would be expected to decrease lipophilicity and increase water solubility. This can be a desirable modification for specific applications where higher aqueous solubility is required.

The following table illustrates how different substituents on an aniline ring can affect the lipophilicity of the resulting derivatives, based on findings from related compound series.

Derivative Type General Substituent (R) Expected Effect on Lipophilicity Rationale
N-Alkyl Anilines-CH3, -CH(CH3)2IncreaseAddition of nonpolar alkyl groups reduces overall polarity.
N-Acyl Anilines-C(O)CH3, -C(O)PhGenerally IncreaseThe effect depends on the nature of the acyl group; aromatic or long-chain aliphatic acyl groups increase lipophilicity.
Ring-Halogenated Anilines-Cl, -BrIncreaseHalogens are lipophilic substituents.
Ring-Hydroxylated/Alkoxylated Anilines-OH, -OCH3Decrease (for -OH), Variable (for -OCH3)The -OH group increases polarity and hydrogen bonding. The -OCH3 group is less polar than -OH, and its effect can be context-dependent. nih.gov

The electronic properties of the aniline moiety, particularly the basicity of the amino group (as quantified by its pKa), are highly sensitive to the nature of the substituents on the aromatic ring. The trifluoromethylthio (-SCF3) group is strongly electron-withdrawing, which significantly reduces the electron density on the nitrogen atom of the amino group, thereby lowering its basicity. The methyl group, being weakly electron-donating, has an opposing but less pronounced effect.

Derivatization provides a means to further modulate the pKa of the aniline nitrogen. For instance, the introduction of additional electron-withdrawing groups onto the aromatic ring would further decrease the basicity of the aniline. Conversely, the addition of electron-donating groups would increase it.

The electronic nature of substituents on an aromatic ring is often described by the Hammett constant (σ). The trifluoromethyl group (-CF3), for comparison, is a strong electron-withdrawing group with a Hammett constant of 0.54. The trifluoromethylthio (-SCF3) group is also known to be strongly electron-withdrawing. This inherent electronic property is a key determinant of the reactivity and interaction of this compound and its derivatives in biological systems.

The impact of derivatization on the electronic properties can be seen in the synthesis of various heterocyclic structures. For example, the reaction of anilines with other reagents to form more complex molecules is highly dependent on the nucleophilicity of the aniline nitrogen, which is directly related to its pKa.

The table below summarizes the expected effects of different types of substituents on the pKa of the aniline derivative, based on general principles of physical organic chemistry.

Substituent Type on Aromatic Ring Example Electronic Effect Expected Effect on Aniline pKa
Strong Electron-Withdrawing-NO2, -CNInductive and resonance withdrawalDecrease
Halogen-Cl, -BrInductive withdrawal, weak resonance donationDecrease
Alkyl-CH3, -C2H5Inductive donation, hyperconjugationIncrease
Alkoxy-OCH3Inductive withdrawal, strong resonance donationIncrease

Spectroscopic and Advanced Structural Characterization Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 5-Methyl-2-((trifluoromethyl)thio)aniline, a combination of ¹H, ¹³C, and ¹⁹F NMR, along with two-dimensional techniques, would be employed for a complete structural assignment.

Proton (¹H) NMR Analysis

Proton NMR spectroscopy would provide crucial information about the number and types of hydrogen atoms present in the molecule. The expected ¹H NMR spectrum of this compound would exhibit distinct signals corresponding to the aromatic protons, the methyl group protons, and the amine protons. The chemical shifts (δ), splitting patterns (multiplicity), and integration values of these signals would allow for their unambiguous assignment.

Interactive Data Table: Predicted ¹H NMR Data

ProtonsPredicted Chemical Shift (ppm)MultiplicityIntegration
Aromatic-H6.5 - 7.5m3H
NH₂3.5 - 5.0br s2H
CH₃2.2 - 2.5s3H
Note: Predicted values are based on typical ranges for similar structural motifs. s = singlet, br s = broad singlet, m = multiplet.

Carbon-13 (¹³C) NMR Analysis

Carbon-13 NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the type of carbon (e.g., aromatic, methyl, or part of the trifluoromethylthio group).

Interactive Data Table: Predicted ¹³C NMR Data

Carbon AtomPredicted Chemical Shift (ppm)
C-CF₃120 - 130 (q)
Aromatic-C110 - 150
CH₃15 - 25
Note: Predicted values are based on typical ranges for similar compounds. q = quartet (due to coupling with ¹⁹F).

Fluorine-19 (¹⁹F) NMR for the Trifluoromethyl Group

Given the presence of a trifluoromethyl (-CF₃) group, ¹⁹F NMR spectroscopy is a vital analytical technique. This method is highly sensitive to the chemical environment of fluorine atoms. For this compound, a single sharp signal would be expected in the ¹⁹F NMR spectrum, characteristic of the -CF₃ group. Its chemical shift would be a key identifier for the trifluoromethylthio moiety.

Two-Dimensional NMR Techniques (e.g., HSQC, HMBC)

To definitively assign all proton and carbon signals and to establish the connectivity between different parts of the molecule, two-dimensional (2D) NMR experiments such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) would be utilized. An HSQC spectrum would correlate directly bonded proton and carbon atoms, while an HMBC spectrum would reveal longer-range (2-3 bond) correlations, thereby confirming the substitution pattern on the aromatic ring and the placement of the methyl and trifluoromethylthio groups.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions. It is instrumental in confirming the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry would be employed to determine the exact mass of this compound with a high degree of accuracy. This precise mass measurement allows for the calculation of the elemental formula, providing unequivocal confirmation of the compound's identity. The expected HRMS data would show a molecular ion peak corresponding to the exact mass of C₈H₈F₃NS.

Interactive Data Table: Predicted HRMS Data

IonCalculated m/z
[M+H]⁺208.0351
Note: This value is the theoretical exact mass for the protonated molecule.

Vibrational Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy is a vital tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FT-IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its aniline (B41778), methyl, and trifluoromethylthio moieties.

Based on established a alysis of related aniline and trifluoromethyl compounds, the following vibrational modes would be expected: youtube.comrsc.org

N-H Stretching: The aniline amine group would show characteristic stretching vibrations in the region of 3300-3500 cm⁻¹. Primary amines typically exhibit two bands in this region, corresponding to the symmetric and asymmetric stretching modes of the N-H bonds.

Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the benzene (B151609) ring are expected to appear just above 3000 cm⁻¹.

Aliphatic C-H Stretching: The methyl group (CH₃) would display symmetric and asymmetric stretching vibrations in the range of 2850-2960 cm⁻¹.

C=C Aromatic Stretching: The stretching vibrations of the carbon-carbon double bonds within the aromatic ring typically result in several bands in the 1450-1600 cm⁻¹ region.

N-H Bending: The in-plane bending (scissoring) vibration of the N-H bonds of the primary amine is expected around 1590-1650 cm⁻¹.

C-N Stretching: The stretching vibration of the aromatic carbon to nitrogen bond usually appears in the 1250-1360 cm⁻¹ range.

C-F Stretching: The trifluoromethyl (CF₃) group is characterized by strong absorption bands due to C-F stretching vibrations, typically found in the region of 1100-1350 cm⁻¹.

S-CF₃ Vibrations: The vibrations involving the sulfur-trifluoromethyl bond are also expected in the fingerprint region of the spectrum.

Table 2: Expected FT-IR Absorption Bands for this compound

Wavenumber Range (cm⁻¹) Vibration Type Functional Group
3500-3300 N-H Stretch Primary Amine
3100-3000 C-H Stretch Aromatic
2960-2850 C-H Stretch Methyl (CH₃)
1650-1590 N-H Bend Primary Amine
1600-1450 C=C Stretch Aromatic Ring
1360-1250 C-N Stretch Aromatic Amine

Electronic Absorption Spectroscopy (UV-Vis)

Electronic Absorption Spectroscopy, or Ultraviolet-Visible (UV-Vis) spectroscopy, provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one. For aromatic compounds like this compound, the most significant electronic transitions are typically π → π* and n → π*. researchgate.net

The UV-Vis spectrum of aniline and its derivatives generally shows two main absorption bands. researchgate.netnih.gov The first, more intense band, usually appearing at shorter wavelengths (around 230-270 nm), is attributed to the π → π* transition of the benzene ring. The second, less intense band, at longer wavelengths (around 270-300 nm), is also a π → π* transition, often referred to as the B-band, which is characteristic of the benzene chromophore. The presence of substituents on the benzene ring can cause a shift in the position (bathochromic or hypsochromic shift) and intensity (hyperchromic or hypochromic effect) of these absorption bands.

For this compound, the amino (-NH₂), methyl (-CH₃), and trifluoromethylthio (-SCF₃) groups would influence the electronic transitions. The amino group, being an auxochrome with a lone pair of electrons, typically causes a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity) of the benzene absorption bands. The methyl group has a slight bathochromic effect, while the electron-withdrawing trifluoromethylthio group might have a more complex influence on the spectrum.

Table 3: Expected Electronic Transitions for this compound

Transition Expected Wavelength Range (nm) Chromophore
π → π* (Primary Band) 230 - 270 Benzene Ring

X-ray Diffraction (XRD) Analysis

To perform this analysis, a high-quality single crystal of this compound would be required. The crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern produced is then collected and analyzed to generate an electron density map, from which the atomic positions can be determined.

While a specific crystal structure for this compound is not publicly available, analysis of related structures can provide insights into the expected molecular geometry. For instance, the aniline part of the molecule is expected to be largely planar. The trifluoromethylthio group would adopt a specific conformation relative to the benzene ring. Intermolecular interactions, such as hydrogen bonding involving the amine group, would play a significant role in the crystal packing. The Cambridge Structural Database (CSD) is a repository for such crystallographic data. nih.govcam.ac.uk

Table 4: Hypothetical Crystallographic Data for this compound

Parameter Expected Value/Information
Crystal System e.g., Monoclinic, Orthorhombic
Space Group e.g., P2₁/c, Pbca
Unit Cell Dimensions a, b, c (Å); α, β, γ (°)
Molecules per Unit Cell (Z) Integer value
Key Bond Lengths C-N, C-S, S-C, C-F, C-C (aromatic)
Key Bond Angles C-S-C, Angles around the aromatic ring

| Intermolecular Interactions | Hydrogen bonding (N-H···X), π-π stacking |

Elemental Analysis for Stoichiometric Composition

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, sulfur, etc.) in a compound. This data is crucial for confirming the empirical and molecular formula of a newly synthesized substance. For this compound, with the molecular formula C₈H₈F₃NS, the theoretical elemental composition can be calculated based on the atomic masses of its constituent elements.

The experimental determination of the elemental composition is typically performed using combustion analysis. A small, precisely weighed sample of the compound is burned in an excess of oxygen. The combustion products (CO₂, H₂O, N₂, and SO₂) are then separated and quantified. The fluorine content can be determined by other methods, such as ion chromatography after combustion.

A comparison of the experimentally determined percentages with the calculated theoretical values provides a strong confirmation of the compound's purity and stoichiometric composition. A close agreement between the experimental and theoretical values is a key criterion for the structural verification of a compound.

Table 5: Theoretical Elemental Composition of this compound (C₈H₈F₃NS)

Element Symbol Atomic Mass ( g/mol ) Number of Atoms Total Mass ( g/mol ) Percentage (%)
Carbon C 12.01 8 96.08 46.36
Hydrogen H 1.01 8 8.08 3.90
Fluorine F 19.00 3 57.00 27.51
Nitrogen N 14.01 1 14.01 6.76
Sulfur S 32.07 1 32.07 15.47

| Total | | | | 207.24 | 100.00 |

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate prediction of molecular properties by calculating the electron density. For a molecule like 5-Methyl-2-((trifluoromethyl)thio)aniline, DFT can provide deep insights into its fundamental chemical nature.

DFT calculations are instrumental in mapping the electronic landscape of a molecule. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between them, the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. acs.org

For this compound, the aniline (B41778) nitrogen's lone pair and the aromatic π-system are expected to contribute significantly to the HOMO, as seen in similar aniline derivatives. nih.gov Conversely, the LUMO is likely distributed over the aromatic ring and influenced by the highly electronegative trifluoromethylthio group. A smaller HOMO-LUMO gap would suggest higher reactivity. Studies on related compounds, such as 2-amino-5-trifluoromethyl-1,3,4-thiadiazole, have utilized DFT to determine these frontier orbitals and predict reactivity descriptors. acs.org

Illustrative Electronic Properties via DFT: This table presents hypothetical data based on typical values for similarly substituted aromatic compounds.

ParameterPredicted ValueSignificance
EHOMO-6.2 eVElectron-donating ability
ELUMO-1.5 eVElectron-accepting ability
HOMO-LUMO Gap (ΔE)4.7 eVChemical reactivity, kinetic stability
Dipole Moment3.1 DMolecular polarity

Before electronic properties can be accurately calculated, the molecule's most stable three-dimensional structure must be determined through a process called geometry optimization. Using DFT methods like B3LYP with a suitable basis set (e.g., 6-311G(d,p)), researchers can compute the lowest energy conformation. nih.gov This process yields precise information on bond lengths, bond angles, and dihedral angles.

In this compound, key parameters would include the C-N and C-S bond lengths, which indicate the degree of electron delocalization between the amine/thioether groups and the aromatic ring. nih.govnih.gov Conformational analysis, particularly scanning the potential energy surface by rotating the trifluoromethylthio group, can reveal the most stable spatial arrangement and any energy barriers to rotation. researchgate.net

Illustrative Optimized Geometrical Parameters (DFT/B3LYP): This table presents hypothetical data based on typical values for aniline and thioanisole derivatives.

ParameterPredicted Value
C-N Bond Length1.39 Å
C-S Bond Length1.78 Å
C-CF3 Bond Length1.35 Å
C-N-H Bond Angle113°
C-S-C Dihedral Angle~90°

DFT calculations can accurately predict various spectroscopic parameters, which is invaluable for interpreting experimental data. Theoretical vibrational frequencies (IR and Raman) can be computed to aid in the assignment of experimental spectra. acs.org Furthermore, the Gauge-Independent Atomic Orbital (GIAO) method allows for the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H, ¹³C, ¹⁹F), providing a powerful tool for structure verification. researchgate.net Time-dependent DFT (TD-DFT) can be used to simulate the UV-Visible absorption spectrum by calculating the energies of electronic transitions within the molecule.

Molecular Docking Simulations

Molecular docking is a computational technique used to predict how a small molecule (ligand), such as this compound, binds to the active site of a macromolecular target, typically a protein. ijprajournal.comglobalresearchonline.net This method is crucial in drug discovery for screening potential drug candidates and understanding their mechanism of action. jusst.orguomisan.edu.iq

The process involves generating various conformations of the ligand and positioning them within the protein's binding pocket. A scoring function then estimates the binding affinity, often expressed as a binding energy (kcal/mol), with more negative values indicating stronger binding. nih.gov Docking studies on aniline derivatives have successfully identified key interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the ligand-protein complex, guiding the design of more potent inhibitors. ijprajournal.comglobalresearchonline.net For this compound, the amino group could act as a hydrogen bond donor, while the aromatic ring and trifluoromethyl group could engage in hydrophobic and other specific interactions. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a statistical approach that correlates the chemical structure of compounds with their biological activity. protoqsar.comwikipedia.org By developing a mathematical model, QSAR can predict the activity of new, untested compounds. nih.govunc.edu

To build a QSAR model relevant to this compound, one would first need a dataset of structurally similar compounds with measured biological activity. Next, various molecular descriptors (e.g., electronic, steric, hydrophobic properties) are calculated for each compound. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to create an equation that links these descriptors to activity. nih.gov Such a model could predict the potential bioactivity of this compound and highlight which structural features are most important for its function.

Intermolecular Interaction Analysis (e.g., Hirshfeld Surface Analysis)

Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. mdpi.comresearchgate.net By mapping properties onto a surface defined by the molecule's electron density, it provides a detailed picture of how molecules pack together.

The analysis generates a 3D dnorm surface, where red spots highlight close intermolecular contacts that are shorter than the van der Waals radii, often indicating hydrogen bonds. mdpi.com It also produces 2D "fingerprint plots," which summarize all intermolecular contacts and provide a percentage contribution for each type of interaction (e.g., H···H, C···H, H···F). researchgate.net For this compound, this analysis would reveal the roles of N-H···S or N-H···F hydrogen bonds, π-π stacking of the aromatic rings, and other van der Waals forces in stabilizing the solid-state structure. nih.gov

Illustrative Hirshfeld Surface Interaction Percentages: This table presents hypothetical data based on typical values for similar organic molecules.

Interaction TypePercentage Contribution
H···H45%
C···H / H···C25%
F···H / H···F18%
S···H / H···S8%
Other4%

Calculation of Chemical Reactivity Descriptors

Chemical reactivity descriptors derived from conceptual Density Functional Theory (DFT) are instrumental in predicting how a molecule will interact with other chemical species. These descriptors are calculated from the energies of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (Egap) is a crucial indicator of the molecule's chemical stability and reactivity.

A variety of global reactivity descriptors can be calculated to provide a quantitative measure of a molecule's reactivity. mdpi.com These include:

Ionization Potential (IP): The energy required to remove an electron from a molecule. It can be approximated as IP ≈ -EHOMO.

Electron Affinity (EA): The energy released when a molecule accepts an electron. It can be approximated as EA ≈ -ELUMO.

Electronegativity (χ): The tendency of a molecule to attract electrons. It is calculated as χ = (IP + EA) / 2.

Chemical Hardness (η): A measure of the molecule's resistance to a change in its electron distribution. It is calculated as η = (IP - EA) / 2. A larger HOMO-LUMO gap generally corresponds to a greater chemical hardness, indicating higher stability.

Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / η), representing the molecule's polarizability.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it is saturated with electrons from the surroundings. It is calculated as ω = μ² / (2η), where μ is the electronic chemical potential (μ ≈ -χ).

Computational studies on substituted anilines and related aromatic compounds have demonstrated the significant influence of substituent groups on these reactivity descriptors. nih.govnih.gov For this compound, the electron-donating methyl group (-CH₃) and the strongly electron-withdrawing trifluoromethylthio group (-SCF₃) are expected to have a pronounced effect on the electronic properties and reactivity of the aniline ring. The interplay of these substituents would modulate the HOMO and LUMO energy levels, thereby influencing all the derived reactivity descriptors.

While specific DFT calculations for this compound are not available in the provided literature, a hypothetical set of data based on trends observed for similar molecules is presented in the table below to illustrate these concepts.

Chemical Reactivity DescriptorSymbolFormulaHypothetical Value (eV)
HOMO EnergyEHOMO--5.8
LUMO EnergyELUMO--1.2
Energy GapEgapELUMO - EHOMO4.6
Ionization PotentialIP-EHOMO5.8
Electron AffinityEA-ELUMO1.2
Electronegativityχ(IP + EA) / 23.5
Chemical Hardnessη(IP - EA) / 22.3
Chemical SoftnessS1 / η0.43
Electrophilicity Indexωμ² / (2η)2.66

Investigations into Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are of significant interest due to their potential applications in advanced technologies such as optical data storage, signal processing, and optical switching. nih.gov Organic molecules, particularly those with donor-π-acceptor (D-π-A) architectures, often exhibit significant NLO responses. researchgate.net The NLO properties of a molecule are determined by its response to a strong electromagnetic field, leading to phenomena like second-harmonic generation (SHG).

The key molecular properties governing the NLO response are the dipole moment (μ), the linear polarizability (α), and the first hyperpolarizability (β). nih.gov Computational methods, especially DFT, are widely used to predict these properties. acs.orgresearchgate.net The first hyperpolarizability (β) is a tensor quantity that provides a measure of the second-order NLO response. A large β value is a primary indicator of a promising NLO material.

For this compound, the molecular structure suggests potential for NLO activity. The aniline moiety, with its amino group (-NH₂), acts as an electron donor. The trifluoromethylthio group (-SCF₃) is a strong electron-withdrawing group, serving as an acceptor. The methyl group (-CH₃) also contributes to the electronic properties of the benzene (B151609) ring, which acts as the π-conjugated bridge. This intramolecular charge transfer (ICT) from the donor to the acceptor through the π-system is a fundamental mechanism for generating a large NLO response. nih.gov

Theoretical studies on substituted anilines have shown that the nature and position of the substituent groups are critical in determining the magnitude of the first hyperpolarizability. worldscientific.com The push-pull electronic effect created by the donor and acceptor groups in this compound is expected to enhance its NLO properties.

Although direct computational results for this compound are not present in the search findings, the following table provides a hypothetical comparison of its calculated NLO properties with a reference molecule, para-nitroaniline (p-NA), which is a well-known NLO material. The values are illustrative and based on general trends observed in computational studies of D-π-A systems.

PropertySymbolpara-Nitroaniline (p-NA) (Hypothetical)This compound (Hypothetical)
Dipole Momentμ (Debye)6.54.8
Average Polarizabilityα (a.u.)85110
First Hyperpolarizabilityβ (a.u.)12001500

The enhanced hyperpolarizability in such systems can be attributed to a smaller HOMO-LUMO gap, which facilitates electronic transitions under an external electric field. nih.gov The strategic placement of strong donor and acceptor groups on the aromatic ring is a key design principle for high-performance organic NLO materials.

Advanced Applications and Future Research Directions of Trifluoromethylthio Anilines

Strategic Use as Building Blocks in Complex Organic Synthesis

Fluorine-containing compounds are pivotal in the development of new drugs and agrochemicals, largely because the inclusion of fluorine can enhance metabolic stability, cell membrane permeability, and bioavailability. chemenu.com Trifluoromethylthio-anilines serve as highly versatile building blocks in synthesizing more complex molecules. The primary amine group of 5-Methyl-2-((trifluoromethyl)thio)aniline is a key functional handle, allowing it to readily undergo a variety of chemical transformations.

These anilines can be used in reactions such as diazotization, acylation, and condensation to construct elaborate molecular frameworks. They are particularly useful as precursors for creating complex heterocyclic compounds, which form the core of many pharmaceutical and biologically active molecules. rsc.org For instance, the related compound 2-Methyl-3-(trifluoromethyl)aniline is noted for its use in chemical synthesis, highlighting the utility of this class of substituted anilines. sigmaaldrich.com The specific substitution pattern of this compound makes it a bespoke precursor for creating targeted molecular architectures where its electronic and steric properties can be leveraged to achieve desired chemical or biological functions.

Contributions to Advanced Materials Science

The unique properties imparted by the trifluoromethylthio group are not limited to biological applications but extend into the realm of materials science.

Substituted anilines are fundamental monomers for the synthesis of polyaniline (PANI) and other advanced polymers. nih.govresearchgate.net Polyanilines are renowned conducting polymers with applications in sensors, antistatic fabrics, and materials for microwave absorption. researchgate.net The incorporation of fluorine atoms into the polymer backbone can significantly enhance properties such as thermal stability and solubility in organic solvents. researchgate.net

Research on the related compound 2-Methyl-5-(trifluoromethyl)aniline indicates its utility in developing advanced materials, including polymers and coatings with enhanced chemical resistance and thermal stability. chemimpex.com By extension, this compound is a promising candidate for creating new polymers. Its amine functionality allows it to be polymerized or reacted with other monomers, such as diisocyanates, to form polyureas or polyurethanes. The presence of the -SCF3 group is expected to confer improved durability, hydrophobicity, and thermal resilience to the resulting materials, making them suitable for high-performance coatings and specialty plastics.

The introduction of fluorine-containing groups into organic molecules can profoundly influence their electronic and optical properties. These modifications can lead to the development of materials for applications in electronics, such as organic light-emitting diodes (OLEDs) and nonlinear optical (NLO) devices. While specific research into the optical and electrical properties of this compound is still emerging, the general principles of molecular design suggest its potential in this area. The strong dipole moment associated with the C-F bonds in the -SCF3 group can enhance the electronic and photophysical properties of molecules it is incorporated into, opening avenues for future research into novel electro-optical materials.

Exploration in Agrochemical Innovation

The development of effective and environmentally safer crop protection agents is a continuous effort in the agrochemical industry. Fluorinated compounds play a crucial role in this field.

Trifluoromethyl-substituted pyridines and anilines are key intermediates in the synthesis of modern herbicides and pesticides. nih.gov For example, 2-Methyl-5-(trifluoromethyl)aniline is highlighted as an important intermediate in the synthesis of various agrochemicals, particularly pesticides. chemimpex.com The trifluoromethyl group is known to enhance the biological activity of these agents. Similarly, the trifluoromethylthio (-SCF3) group is a critical component in several active agrochemical ingredients. The related compound 4-(Trifluoromethylthio)aniline is a known key intermediate for agricultural products. sigmaaldrich.com This establishes a strong precedent for the utility of this compound as a precursor for a new generation of crop protection agents, where its specific structure could lead to products with improved efficacy or novel modes of action.

Precursors in Dye and Pigment Chemistry

Aniline (B41778) and its derivatives are the historical foundation of the synthetic dye industry. chemimpex.com The color and properties of aniline-based dyes are tuned by the substituents on the aromatic ring. These substituents can alter the electronic structure of the chromophore, thereby changing the wavelength of light it absorbs and reflects.

The trifluoromethylthio group, with its strong electron-withdrawing nature, can significantly influence the color and properties, such as lightfastness and chemical stability, of a dye molecule. While the direct use of this compound in specific commercial dyes is not widely documented, its potential as a precursor is clear. It can be used to create azo dyes or other classes of colorants where the fluorine content could lead to enhanced brilliance and durability, making it a molecule of interest for the future of specialty pigments.

Data on this compound and Related Compounds

To provide context, the properties of the title compound and its isomers are presented below.

PropertyThis compound2-Methyl-5-((trifluoromethyl)thio)aniline
CAS Number 1154963-60-6 aromsyn.combldpharm.com933673-21-3 bldpharm.comcapotchem.com
Molecular Formula C₈H₈F₃NS chemenu.comcymitquimica.comC₈H₈F₃NS capotchem.comlookchem.com
Molecular Weight 207.22 g/mol aromsyn.combldpharm.com207.22 g/mol lookchem.com
Primary Use Research, Chemical Intermediate chemenu.comleyan.comResearch, Chemical Intermediate bldpharm.com

This table is generated based on available data from chemical suppliers and databases for research purposes.

Academic Contributions to Medicinal Chemistry Research

The introduction of fluorinated groups, especially the trifluoromethylthio (SCF3) moiety, into organic molecules is a key strategy in modern drug discovery. This group can profoundly influence a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity, making it a valuable tool for medicinal chemists.

Design and Synthesis of Novel Pharmacologically Relevant Scaffolds

The synthesis of new molecular scaffolds is fundamental to discovering drugs with novel mechanisms of action. Anilines are crucial starting materials for a vast array of heterocyclic and other complex molecular structures. The presence of a trifluoromethylthio group on an aniline ring offers a unique building block for creating new pharmacologically active agents.

While the direct use of this compound in extensive scaffold generation is not yet widely documented, related research highlights the utility of trifluoromethyl- and trifluoromethylthio-containing precursors. For instance, various substituted anilines are used to prepare carboxanilides as potential anti-androgen agents. google.com Similarly, 4-(trifluoromethyl)aniline (B29031) has been employed in the synthesis of complex tetracyclic quinobenzothiazinium systems with demonstrated antiproliferative activity against pancreatic cancer cell lines. mdpi.com Another study details the synthesis of pyrazole (B372694) derivatives using 3′,5′-bis(trifluoromethyl)acetophenone and various anilines, which yielded compounds with potent activity against drug-resistant bacteria. nih.gov These examples underscore the principle that anilines bearing fluorine-containing groups are instrumental in constructing diverse and biologically active molecular frameworks. The strategic placement of the methyl and trifluoromethylthio groups in this compound provides a unique substitution pattern for chemists to explore in the creation of new chemical entities.

Strategies for Modulating Biological Activity and Selectivity

A primary goal in drug design is to fine-tune a molecule's biological activity and its selectivity for a specific target to maximize efficacy and minimize side effects. The trifluoromethyl group (–CF3) is known to improve the pharmacodynamic and pharmacokinetic properties of compounds. nih.gov Its strong electron-withdrawing nature and high lipophilicity can enhance binding to target proteins and improve metabolic stability. nih.gov

Strategies for modulating bioactivity often involve the strategic incorporation of such groups. Research on aryl-urea derivatives has shown that the presence of a trifluoromethyl substituent is common in increasing potency, potentially through the formation of multipolar bonds with carbonyl groups in the target protein. nih.gov In the design of novel antibacterials, it was found that hydrophobic substituents on the phenyl ring of pyrazole derivatives increased their activity against Gram-positive bacteria. nih.gov The trifluoromethylthio group (–SCF3), being even more lipophilic than the –CF3 group, is a powerful modulator. Replacing anilines or modifying them is a recognized strategy to enhance drug properties like bioavailability, solubility, and receptor selectivity, thereby reducing off-target effects. cresset-group.com The unique electronic and steric properties of the trifluoromethylthio group on an aniline core, as seen in this compound, present a sophisticated tool for chemists to modulate the biological profiles of new drug candidates.

Application of Trifluoromethylthio Groups as ¹⁹F NMR Probes in Biomolecular Studies

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy is a powerful technique for studying the structure, dynamics, and interactions of biomolecules. nih.gov The ¹⁹F nucleus has a high NMR sensitivity and its signals are highly sensitive to the local chemical environment, with no background signals in most biological systems. nih.govnih.gov

The trifluoromethyl (CF3) group is often preferred as an NMR tag because its three equivalent fluorine atoms amplify the signal. nih.gov While the CF3 group is a well-established probe, research into the trifluoromethylthio (SCF3) group for this purpose is also emerging. The SCF3 group has been incorporated into nucleic acids; for example, studies on 2′-SCF3 modified RNA have been conducted. However, a drawback noted was the significant impact of the 2′-SCF3 group on the thermodynamic stability of the RNA duplex. nih.gov In a different study, a 2-trifluoromethyl-6-mercurianiline C-nucleoside was synthesized and used as a sensitive ¹⁹F NMR probe to study mercury (II)-mediated base pairing in DNA, with the ¹⁹F resonance signal proving sensitive to changes in the local environment. researchgate.net These studies highlight the potential and challenges of using fluorine-containing aniline derivatives and SCF3 groups as ¹⁹F NMR probes. The large chemical shift dispersion of fluorine makes it possible to distinguish distinct molecular states, which is invaluable for studying protein conformations and ligand binding. nih.govnih.gov

Interactive Table: Comparison of Fluorinated NMR Probes
Probe Type Key Characteristics Application Example Reference
Trifluoromethyl (CF3) Tags High signal sensitivity (3 equivalent F atoms), fast methyl rotation averages chemical shift anisotropy (CSA). Used to study protein states and conformations; less likely to perturb protein structure due to small size. nih.gov
2'-SCF3 Modified RNA High lipophilicity. Incorporated into RNA to study structure. nih.gov
2'-OCF3 Modified RNA High sensitivity, large chemical shift dispersion, synthetically accessible. Proposed as a broadly applicable fluorine label for nucleic acid NMR, matching the size of the natural 2'-OCH3 group. nih.gov
2-Trifluoromethyl-6-mercurianiline Nucleotide ¹⁹F signal is sensitive to local environmental changes upon metal ion binding. Used to study metal-ion-mediated base pairing in DNA duplexes. researchgate.net

Enhancing Local Hydrophobicity of Peptides and Proteins

The hydrophobicity of peptides and proteins is a critical factor governing their folding, stability, and interactions with biological membranes and other proteins. nih.govresearchgate.net Modifying this property with precision is a key strategy in peptide-based drug design. The incorporation of fluorinated amino acids is a validated method for rationally tuning these hydrophobic interactions. nih.govresearchgate.net

The trifluoromethylthio (SCF3) group, in particular, has been shown to be a powerful tool for increasing local hydrophobicity. In one study, trifluoromethylthiolated versions of tyrosine and tryptophan were synthesized and incorporated into peptides. acs.org This resulted in a remarkable and quantifiable enhancement of the local hydrophobicity of the modified peptides. acs.org Another detailed study measured the chromatographic hydrophobicity indexes of tripeptides containing unnatural trifluoromethylated amino acids, including (S)-trifluoromethylcysteine (TfmCys), which contains an SCF3 motif. nih.govresearchgate.net The results showed strong increases in hydrophobicity, in some cases exceeding that of highly hydrophobic natural amino acids like isoleucine. nih.govresearchgate.net This research validates the incorporation of trifluoromethylthio-containing building blocks into peptide sequences as a rational strategy for the fine-tuning of hydrophobic peptide-protein interactions. nih.gov

Interactive Table: Hydrophobicity Contribution of Fluorinated Amino Acids
Amino Acid Type Observation Implication for Peptide Design Reference(s)
CF3S-Tyrosine / CF3S-Tryptophan Incorporation into a peptide chain leads to a remarkable enhancement of local hydrophobicity. Offers a method for the rational design of bioactive peptides with altered biophysical properties. acs.org
(S)-Trifluoromethylcysteine (TfmCys) Exhibits a strong increase in hydrophobicity when incorporated into a tripeptide, exceeding that of natural isoleucine. Validates the use of trifluoromethylated amino acids for fine-tuning hydrophobic peptide-protein interactions. nih.govresearchgate.net
(R/S)-α-Trifluoromethylalanine (TfmAla) Shows a significant increase in hydrophobicity compared to its non-fluorinated analogue. Provides a tool for precisely increasing the local hydrophobicity within a peptide sequence. nih.govresearchgate.net

Role in Catalysis and Biocatalysis

Biocatalysis, the use of enzymes to catalyze chemical reactions, has become an indispensable tool in chemical synthesis due to its high selectivity, efficiency, and green credentials. nih.govyoutube.com The development of novel enzymatic reactions is a constant pursuit in biotechnology. youtube.com

Investigation of Enzymatic Promiscuity in SCF3 Introduction

The enzymatic introduction of fluorine-containing functional groups into organic molecules is a frontier in biocatalysis. While significant advances have been made, the field is still developing. Recently, researchers demonstrated that a nonheme iron enzyme could be engineered to generate trifluoromethyl (CF3) radicals from chemical reagents and use them for enantioselective reactions. chemrxiv.org The authors of that study noted that, at the time, no metalloenzymes were known to catalyze the formation of a C(sp³)–CF3 bond, highlighting the novelty of their work. chemrxiv.org

The enzymatic introduction of the trifluoromethylthio (SCF3) group represents an even more advanced and currently unexplored area of research. A thorough review of existing literature reveals no documented instances of enzymes being used or engineered to catalyze the introduction of an SCF3 group onto a substrate like an aniline. The chemical synthesis of molecules containing an N-SCF3 bond has been reported, but this relies on conventional chemical reagents rather than biocatalysts. nih.govrsc.org Therefore, the investigation of enzymatic promiscuity—the ability of an enzyme to catalyze a reaction other than the one for which it evolved—for the introduction of SCF3 groups remains a significant and open challenge for future research.

Q & A

Q. Basic Characterization

  • NMR Spectroscopy : ¹⁹F NMR detects trifluoromethyl signals (δ ≈ -40 ppm). ¹H NMR confirms methyl and aromatic protons.
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ for C₈H₇F₃NS).
  • HPLC : Use C18 columns with acetonitrile/water gradients to assess purity (>95%) .

Advanced Purity Challenges
Trace impurities (e.g., sulfoxides from -SCF₃ oxidation) require LC-MS/MS with MRM transitions. X-ray crystallography resolves stereoelectronic effects of substituents .

How does this compound compare to structurally similar analogs in medicinal chemistry?

Basic Comparison
Compared to 2-(trifluoromethyl)aniline, the -SCF₃ group increases lipophilicity (logP ≈ 3.2 vs. 2.1) and metabolic stability. Methyl substitution reduces rotational freedom, enhancing binding to hydrophobic enzyme pockets .

Advanced SAR Studies
In kinase inhibition assays, replacing -SCF₃ with -CF₃ decreases IC₅₀ by 10-fold due to altered π-π stacking. Molecular docking (AutoDock Vina) predicts stronger van der Waals interactions with -SCF₃ .

What are the stability considerations for this compound under varying conditions?

Q. Basic Stability

  • Light : Store in amber vials; -SCF₃ degrades under UV light to sulfoxides.
  • pH : Stable in acidic conditions (pH 2–6) but hydrolyzes in strong bases (pH >10) .

Advanced Degradation Pathways
GC-MS identifies degradation products like 5-methyl-2-(trifluoromethanesulfinyl)aniline. Accelerated stability studies (40°C/75% RH) show <5% degradation over 6 months .

How can computational chemistry aid in designing derivatives of this compound?

Q. Basic Modeling

  • QSAR : Use descriptors like molar refractivity and polar surface area to predict bioavailability.
  • Molecular Dynamics : Simulate binding to cytochrome P450 enzymes to assess metabolic liability .

Advanced Applications
TD-DFT predicts UV-Vis absorption for photostability. Docking studies with Cryo-EM structures of target proteins (e.g., EGFR) optimize substituent geometry .

What contradictions exist in reported synthetic yields, and how can they be resolved?

Basic Observations
Yields for N-alkylation vary (70–90%) due to competing side reactions (e.g., over-alkylation). Use excess amine or low-temperature conditions to suppress byproducts .

Advanced Resolution
Design of Experiments (DoE) identifies critical factors (e.g., solvent polarity, catalyst loading). Response Surface Methodology (RSM) optimizes conditions for >90% yield .

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